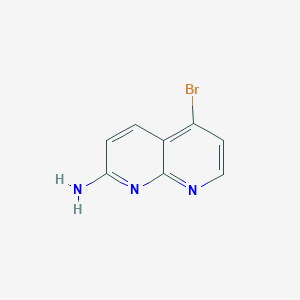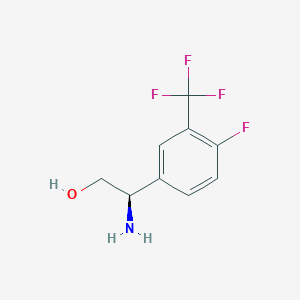
N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is a chemical compound with the molecular formula C11H14BrNS It is characterized by the presence of a bromine atom, a methyl group, and a tetrahydrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine typically involves the following steps:
Formation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is formed through a cyclization reaction, often involving sulfur-containing reagents.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The tetrahydrothiophene ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and complex ring systems, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tetrahydrothiophene ring play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromo-4-methylphenyl)tetrahydrothiophen-3-amine
- N-(2-Chloro-5-methylphenyl)tetrahydrothiophen-3-amine
- N-(2-Bromo-5-ethylphenyl)tetrahydrothiophen-3-amine
Uniqueness
N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14BrNS |
|---|---|
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
N-(2-bromo-5-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14BrNS/c1-8-2-3-10(12)11(6-8)13-9-4-5-14-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
Clave InChI |
NUVVHCQXUYGFRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)NC2CCSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



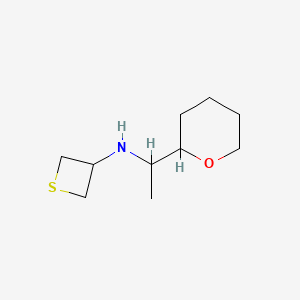
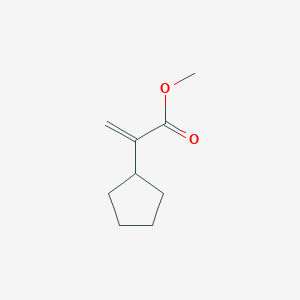

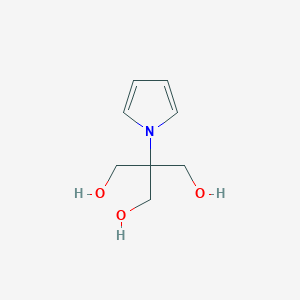
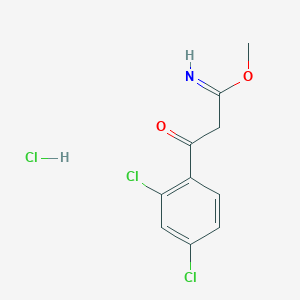
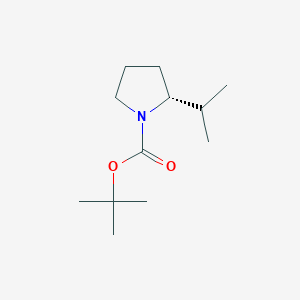
![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
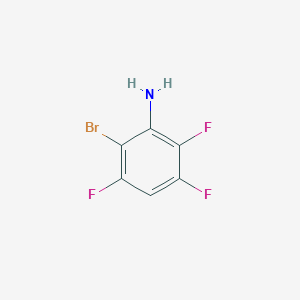

![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
